molecular formula C18H21N3O4S B3237967 3-(Pyridine-3-sulfonamido)cyclohexyl phenylcarbamate CAS No. 1396855-68-7

3-(Pyridine-3-sulfonamido)cyclohexyl phenylcarbamate

Cat. No.: B3237967
CAS No.: 1396855-68-7
M. Wt: 375.4
InChI Key: RVZUVIJZVOXILN-UHFFFAOYSA-N
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Description

3-(Pyridine-3-sulfonamido)cyclohexyl phenylcarbamate is a complex organic compound that features a combination of pyridine, sulfonamide, cyclohexyl, and phenylcarbamate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyridine-3-sulfonamido)cyclohexyl phenylcarbamate typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the following steps:

    Formation of Pyridine-3-sulfonamide: Pyridine-3-sulfonyl chloride is reacted with ammonia or an amine to form pyridine-3-sulfonamide.

    Cyclohexylation: The pyridine-3-sulfonamide is then reacted with cyclohexylamine under appropriate conditions to introduce the cyclohexyl group.

    Carbamoylation: Finally, the cyclohexyl-substituted pyridine-3-sulfonamide is reacted with phenyl isocyanate to form this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(Pyridine-3-sulfonamido)cyclohexyl phenylcarbamate can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly used.

Major Products

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

3-(Pyridine-3-sulfonamido)cyclohexyl phenylcarbamate has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(Pyridine-3-sulfonamido)cyclohexyl phenylcarbamate depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting or modulating its activity. The molecular targets and pathways involved would vary based on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-(Pyridine-3-sulfonamido)cyclohexyl phenylcarbamate: can be compared with other sulfonamide derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which imparts specific chemical and biological properties. This makes it a versatile compound for various applications, particularly in the development of new pharmaceuticals and materials.

Properties

IUPAC Name

[3-(pyridin-3-ylsulfonylamino)cyclohexyl] N-phenylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4S/c22-18(20-14-6-2-1-3-7-14)25-16-9-4-8-15(12-16)21-26(23,24)17-10-5-11-19-13-17/h1-3,5-7,10-11,13,15-16,21H,4,8-9,12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVZUVIJZVOXILN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)OC(=O)NC2=CC=CC=C2)NS(=O)(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(Pyridine-3-sulfonamido)cyclohexyl phenylcarbamate
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3-(Pyridine-3-sulfonamido)cyclohexyl phenylcarbamate
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3-(Pyridine-3-sulfonamido)cyclohexyl phenylcarbamate
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3-(Pyridine-3-sulfonamido)cyclohexyl phenylcarbamate
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3-(Pyridine-3-sulfonamido)cyclohexyl phenylcarbamate
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3-(Pyridine-3-sulfonamido)cyclohexyl phenylcarbamate

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